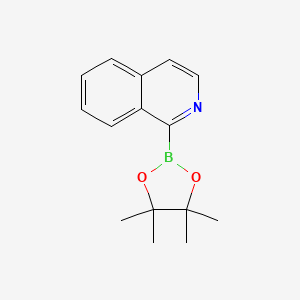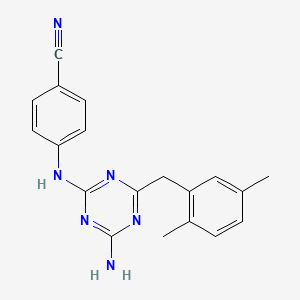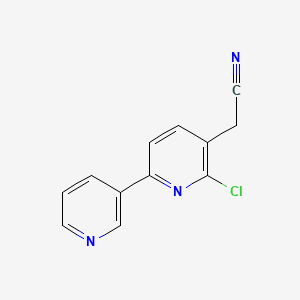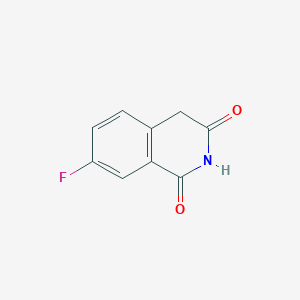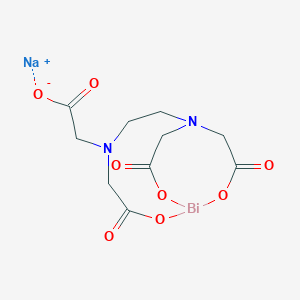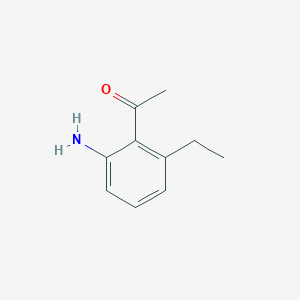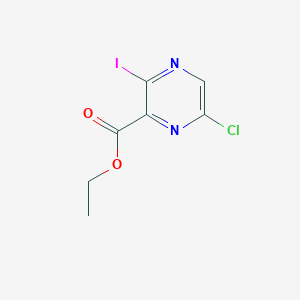
Ethyl6-chloro-3-iodopyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate is a heterocyclic organic compound that contains both chlorine and iodine atoms It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method includes the iodination of 6-chloropyrazine-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for ethyl 6-chloro-3-iodopyrazine-2-carboxylate may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Electrophilic Substitution: Reagents like bromine or fluorine can be introduced under controlled conditions to form new halogenated derivatives.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different physical and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of ethyl 6-chloro-3-iodopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
Ethyl 6-chloropyrazine-2-carboxylate: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
Ethyl 3-iodopyrazine-2-carboxylate: Lacks the chlorine atom, which can affect its overall properties and applications.
6-Chloro-3-iodopyrazine: Lacks the ester functional group, which can influence its solubility and reactivity.
Uniqueness
Ethyl 6-chloro-3-iodopyrazine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties
特性
分子式 |
C7H6ClIN2O2 |
|---|---|
分子量 |
312.49 g/mol |
IUPAC名 |
ethyl 6-chloro-3-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 |
InChIキー |
HGFGNXHDQDDMQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CN=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


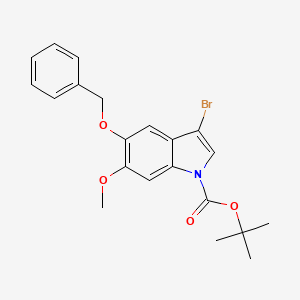
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

